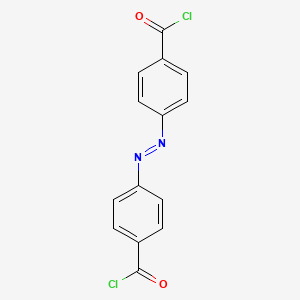

4,4'-Azodibenzoyl Dichloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[(4-carbonochloridoylphenyl)diazenyl]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-13(19)9-1-5-11(6-2-9)17-18-12-7-3-10(4-8-12)14(16)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOXKYGOZZTVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N=NC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401174 | |

| Record name | 4,4'-Azodibenzoyl Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10252-29-6 | |

| Record name | 4,4′-Azodibenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10252-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Azodibenzoyl Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azobenzene-4,4'-dicarbonyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Azodibenzoyl Dichloride CAS number and properties

An In-depth Technical Guide to 4,4'-Azodibenzoyl Dichloride for Researchers and Drug Development Professionals

Overview

This compound (CAS No: 10252-29-6) is a highly reactive aromatic diacyl chloride compound. Its defining feature is the presence of an azo linkage (-N=N-) connecting two benzoyl chloride moieties. This unique structure makes it a valuable bifunctional monomer in the synthesis of specialized polymers, particularly azopolymers. For drug development professionals, its primary interest lies in its use as a building block for creating stimuli-responsive drug delivery systems. The azo bond is susceptible to enzymatic reduction in the anaerobic environment of the colon, making polymers derived from this monomer prime candidates for colon-specific drug delivery vehicles. This guide provides a comprehensive overview of its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a dark red, moisture-sensitive solid.[1] Its reactivity as an acyl chloride necessitates handling under inert and anhydrous conditions to prevent hydrolysis to the corresponding dicarboxylic acid. Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 10252-29-6 | [1][2][3][4] |

| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [1][2][4] |

| Molecular Weight | 307.13 g/mol | [1][3] |

| Appearance | Dark red to brown solid/powder | [1][3] |

| Melting Point | 162 - 166 °C | [3] |

| Boiling Point | 458.6 ± 30.0 °C (Predicted) | [1][4] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [1][4] |

| Solubility | Slightly soluble in Chloroform | [1] |

| Stability | Moisture Sensitive, Hygroscopic | [1] |

| InChI Key | ASOXKYGOZZTVHL-ISLYRVAYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process, starting from p-nitrobenzoic acid. First, the precursor, azobenzene-4,4'-dicarboxylic acid, is synthesized via reductive coupling. Second, the dicarboxylic acid is converted to the diacyl chloride using a suitable chlorinating agent.

Experimental Protocol: Synthesis of Azobenzene-4,4'-dicarboxylic Acid

This protocol is adapted from a published procedure for the reductive coupling of p-nitrobenzoic acid.[1]

-

Materials:

-

p-Nitrobenzoic acid (5.0 g, 29.9 mmol)

-

Sodium hydroxide (NaOH) (17.0 g, 425 mmol)

-

Glucose (30.0 g, 166.5 mmol)

-

Distilled water

-

50% Acetic acid solution

-

Hydrochloric acid (HCl)

-

-

Equipment:

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and vacuum flask

-

pH meter or pH paper

-

-

Procedure:

-

In a large beaker, dissolve sodium hydroxide (17.0 g) in distilled water.

-

Add p-nitrobenzoic acid (5.0 g) to the NaOH solution and stir until dissolved.

-

Add glucose (30.0 g) as the reducing agent to the solution.

-

Stir the mixture at room temperature overnight, allowing for slow air oxidation. The solution color will change significantly.

-

After overnight stirring, heat the solution to 50°C.

-

Slowly acidify the mixture by adding 50% acetic acid dropwise while stirring until a precipitate forms. Continue acidification with HCl until the pH is strongly acidic to ensure complete precipitation of the dicarboxylic acid.

-

Cool the mixture in an ice bath.

-

Collect the resulting orange-red precipitate (azobenzene-4,4'-dicarboxylic acid) by vacuum filtration.

-

Wash the solid product thoroughly with cold distilled water to remove salts.

-

Dry the product in a vacuum oven.

-

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of the dicarboxylic acid to the diacyl chloride using thionyl chloride.[5]

-

Materials:

-

Azobenzene-4,4'-dicarboxylic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (excess, e.g., 5-10 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, a few drops)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

-

Equipment:

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Inert atmosphere setup (Nitrogen or Argon)

-

-

Procedure:

-

Place the dried azobenzene-4,4'-dicarboxylic acid into a round-bottom flask under an inert atmosphere.

-

Add an excess of thionyl chloride and a catalytic amount of anhydrous DMF.

-

Gently heat the mixture to reflux (typically around 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step must be performed in a well-ventilated fume hood.

-

The crude dark red solid residue is this compound. It is highly moisture-sensitive and should be used immediately in the next step or stored under strictly anhydrous, inert conditions.[1]

-

Application in Drug Development: Azopolymers for Colon-Specific Delivery

The primary application of this compound in drug development is its use as a monomer for synthesizing azopolymers. These polymers contain the characteristic azo bond in their backbone. This bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic microflora.[3] This targeted degradation allows for the release of an encapsulated drug specifically in the colon, which is advantageous for treating local diseases like inflammatory bowel disease (IBD) or for systemic absorption of drugs that are degraded in the stomach or small intestine.

Experimental Protocol: Synthesis of an Azobenzene-Containing Polyamide

This protocol outlines a general procedure for interfacial or low-temperature solution polycondensation to form a polyamide using this compound and a suitable diamine (e.g., 1,6-diaminohexane).[6][7]

-

Materials:

-

This compound (1.0 equivalent)

-

A diamine (e.g., 1,6-diaminohexane) (1.0 equivalent)

-

Anhydrous organic solvent (e.g., dichloromethane, chloroform)

-

Acid scavenger/base (e.g., triethylamine, pyridine, or NaOH for interfacial method)

-

Distilled water (for washing)

-

Acetone (for washing)

-

-

Equipment:

-

Reaction vessel (e.g., three-necked flask or beaker for interfacial polymerization)

-

Magnetic or mechanical stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Addition funnel

-

Filtration apparatus

-

-

Procedure (Low-Temperature Solution Polycondensation):

-

In a three-necked flask under an inert atmosphere, dissolve the diamine and the acid scavenger (e.g., triethylamine, 2.0 equivalents) in an anhydrous organic solvent.

-

Cool the solution to 0-5°C using an ice bath.

-

Separately, dissolve this compound in the same anhydrous solvent.

-

Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight.

-

Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol or water.

-

Collect the polymer by filtration, wash it thoroughly with water and acetone to remove unreacted monomers and salts.

-

Dry the final azopolymer product in a vacuum oven.

-

Biocompatibility and Preclinical Data

While specific in vivo data for polymers derived solely from this compound are limited in the initial search results, the broader class of biodegradable polymers, such as poly(β-amino)esters, are actively studied for drug delivery.[8] These studies often involve assessing biocompatibility through in vitro cytotoxicity assays (e.g., using MRC5 cell lines) and in vivo models like the zebrafish (Danio rerio) acute embryotoxicity assay.[8] For any new azopolymer intended for pharmaceutical use, a similar rigorous evaluation of its biocompatibility, degradation products, and drug-release kinetics in vitro and in vivo would be essential.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[3] It is corrosive and may be corrosive to metals. As an acyl chloride, it reacts violently with water, liberating toxic hydrogen chloride gas.[9] It may also be very toxic to aquatic life.[4]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[4]

-

Handling: Handle only under an inert atmosphere in a well-ventilated chemical fume hood. Keep away from moisture, water, strong bases, and alcohols.[9]

-

Storage: Store in a tightly sealed container under inert gas in a cool, dry, and well-ventilated area designated for corrosive materials.[1][3]

-

Spills and Disposal: Absorb spillage to prevent material damage.[3] Dispose of the material and its container as hazardous waste according to local, state, and federal regulations. Avoid release to the environment.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. savemyexams.com [savemyexams.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

synthesis of 4,4'-Azodibenzoyl Dichloride from 4,4'-azodibenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4'-azodibenzoyl dichloride from 4,4'-azodibenzoic acid. The primary method detailed involves the use of thionyl chloride (SOCl₂) as a chlorinating agent, a widely accepted and effective method for converting dicarboxylic acids to their corresponding acyl dichlorides. This document includes a detailed experimental protocol, a summary of key quantitative data, and a discussion of the reaction mechanism.

Introduction

This compound is a valuable bifunctional monomer used in the synthesis of various polymers, including polyamides and polyesters. The azo group (-N=N-) within its structure imparts unique photoresponsive properties, making it a key building block for photo-switchable materials. The conversion of 4,4'-azodibenzoic acid to its more reactive diacyl chloride derivative is a critical step in the polymerization process, enabling efficient reactions with nucleophiles such as diamines and diols. Thionyl chloride is the reagent of choice for this transformation due to its reactivity and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[1][2]

Materials:

-

4,4'-Azodibenzoic acid

-

Thionyl chloride (SOCl₂), reagent grade

-

Anhydrous solvent (e.g., dichloromethane, toluene, or neat thionyl chloride)

-

Dry glassware (round-bottom flask, reflux condenser with a drying tube)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 4,4'-azodibenzoic acid.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride to the flask. The reaction can be performed neat or with an anhydrous solvent. A typical molar excess of thionyl chloride is 2-4 equivalents per carboxylic acid group.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) with continuous stirring. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure. Care should be taken to avoid exposure to the corrosive and toxic fumes of thionyl chloride.

-

Purification: The crude this compound is often used directly in the next synthetic step without further purification. If necessary, the product can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexane or a mixture of hexane and dichloromethane).

Quantitative Data

The following table summarizes the key physical and spectroscopic data for the starting material and the product.[3]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4,4'-Azodibenzoic Acid | C₁₄H₁₀N₂O₄ | 270.24 | >300 | Brownish orange solid |

| This compound | C₁₄H₈Cl₂N₂O₂ | 307.13 | 165-168 | Orange solid |

Spectroscopic Data: [3]

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |

| 4,4'-Azodibenzoic Acid | 13.3 (s, 2H, COOH), 8.16 (d, J=8.4 Hz, 4H, Ar), 8.01 (d, J=8.1 Hz, 4H, Ar) | 166 (COOH), 154 (Ar), 133 (Ar), 130 (Ar), 122 (Ar) | 1683 (C=O), 1600 (N=N) |

| This compound | 8.30 (d, J=8.7 Hz, 4H, Ar), 8.05 (d, J=8.7 Hz, 4H, Ar) | 167 (C=O), 155 (C-N=N), 135 (C-C=O), 132 (Ar), 123 (Ar) | 1776 (C=O), 1601 (N=N) |

Elemental Analysis: [3]

| Compound | %C (Calculated) | %C (Found) | %H (Calculated) | %H (Found) | %N (Calculated) | %N (Found) |

| 4,4'-Azodibenzoic Acid | 62.22 | 62.20 | 3.73 | 3.75 | 10.37 | 10.35 |

| This compound | 54.75 | 54.33 | 2.63 | 2.54 | 9.12 | 9.14 |

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Reaction mechanism for acid chloride formation.

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a protonated chlorosulfite intermediate and a chloride ion.

-

Elimination of Byproducts: The intermediate is unstable and collapses, eliminating sulfur dioxide and a chloride ion to form a highly reactive acylium ion.

-

Formation of the Acyl Chloride: The chloride ion then attacks the electrophilic carbonyl carbon of the acylium ion, resulting in the formation of the final acyl chloride product.

Safety Considerations

-

Thionyl Chloride: Thionyl chloride is a corrosive, toxic, and moisture-sensitive reagent. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reaction Byproducts: The reaction produces hydrogen chloride and sulfur dioxide, which are both corrosive and toxic gases. The reaction apparatus should be equipped with a gas trap to neutralize these fumes.

-

Handling of Acyl Chlorides: this compound is a moisture-sensitive and corrosive solid. It should be handled in a dry environment (e.g., under an inert atmosphere of nitrogen or argon) to prevent hydrolysis back to the carboxylic acid.

Conclusion

The synthesis of this compound from 4,4'-azodibenzoic acid using thionyl chloride is a robust and efficient method. This guide provides the necessary information for researchers to safely and effectively perform this important chemical transformation. The resulting diacyl chloride is a key intermediate for the development of novel photoresponsive polymers and materials.

References

An In-Depth Technical Guide to 4,4'-Azodibenzoyl Dichloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Azodibenzoyl Dichloride, a key chemical intermediate in the development of advanced drug delivery systems. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and its precursor, azobenzene-4,4'-dicarboxylic acid. A significant focus is placed on its application in the synthesis of azopolymers for colon-specific drug delivery, including a conceptual illustration of the targeted release mechanism. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and polymer chemistry.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a central azo group (-N=N-) linking two benzoyl chloride moieties at the para positions. This symmetrical structure is fundamental to its utility as a monomer in polymerization reactions.

The accepted IUPAC name for this compound is (E)-4,4'-(diazene-1,2-diyl)dibenzoyl chloride . The "(E)" notation specifies the trans configuration of the azo bond, which is the more stable isomer.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical syntheses.

| Property | Value |

| Molecular Formula | C₁₄H₈Cl₂N₂O₂[1][2][3] |

| Molecular Weight | 307.13 g/mol [1][3][4] |

| CAS Number | 10252-29-6[1][2] |

| Appearance | Dark red to brown solid/powder[1][5] |

| Melting Point | 162-166 °C[5] |

| Boiling Point (Predicted) | 458.6 ± 30.0 °C[1][2] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³[1][2] |

| Purity | >98.0%[5][6] |

| Solubility | Slightly soluble in Chloroform[1] |

Storage and Handling: this compound is moisture-sensitive and hygroscopic.[1][5] It should be stored under an inert atmosphere, in a cool, dark place (recommended <15°C), and preferably in a freezer at -20°C for long-term stability.[1][5]

Synthesis Protocols

This compound is typically synthesized from its corresponding dicarboxylic acid, which itself is prepared from p-nitrobenzoic acid. The following are detailed experimental protocols for both synthetic steps.

Synthesis of Azobenzene-4,4'-dicarboxylic Acid

This precursor is synthesized via the reductive coupling of p-nitrobenzoic acid.

Experimental Protocol:

-

Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve p-nitrobenzoic acid (e.g., 5 g, 29.92 mmol) and sodium hydroxide (e.g., 17 g, 425.00 mmol) in distilled water.[2]

-

Addition of Reducing Agent: To the solution, add a reducing agent such as glucose (e.g., 30 g, 166.52 mmol).[2]

-

Reaction: Allow the solution to be exposed to air (for oxidation) overnight at room temperature.[2]

-

Acidification and Precipitation: Acidify the reaction mixture with a 50% solution of glacial acetic acid. Stir the mixture at 50°C for 2 hours to facilitate the precipitation of the product, azobenzene-4,4'-dicarboxylic acid.[2]

-

Isolation and Purification: Isolate the precipitate by filtration, wash with water to remove residual salts and acid, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Synthesis of this compound

The diacid is converted to the diacid chloride using a chlorinating agent.

Experimental Protocol:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize acidic gases, suspend azobenzene-4,4'-dicarboxylic acid in an excess of a chlorinating agent, such as thionyl chloride (SOCl₂).[2] A solvent like benzene can be used.

-

Reaction: Heat the mixture to reflux for several hours (e.g., 3 hours). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

-

Isolation and Purification: The resulting solid crude product, this compound, can be purified by recrystallization from a suitable anhydrous solvent (e.g., chloroform).

Applications in Drug Development: Colon-Specific Drug Delivery

This compound is a valuable monomer for synthesizing polymers used in colon-specific drug delivery systems.[2] Its two reactive acyl chloride groups allow it to undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively.[2]

The core principle of this drug delivery strategy relies on the unique enzymatic environment of the colon. The azo bond (-N=N-) incorporated into the polymer backbone is susceptible to cleavage by azoreductase enzymes, which are produced in high concentrations by the colonic microflora.[3][4]

Mechanism of Action:

-

Polymer Formulation: A therapeutic agent is encapsulated within a matrix or coated with a polymer synthesized using this compound as a monomer or cross-linker.

-

Transit through Upper GI Tract: The polymer is designed to be insoluble and stable at the pH levels of the stomach and small intestine, thus protecting the encapsulated drug from premature release and degradation.[3][4]

-

Arrival in the Colon: Upon reaching the colon, the high concentration of azoreductase enzymes cleaves the azo bonds in the polymer backbone.[4]

-

Drug Release: This enzymatic degradation leads to the breakdown of the polymer matrix, resulting in the targeted release of the therapeutic agent directly at the site of action in the colon.[5]

This targeted approach is particularly beneficial for treating local colonic diseases such as inflammatory bowel disease (IBD), Crohn's disease, and colorectal cancer, as it maximizes the local drug concentration while minimizing systemic side effects.[1]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from p-nitrobenzoic acid.

Caption: Synthesis pathway of this compound.

Mechanism of Colon-Specific Drug Delivery

This diagram illustrates the logical flow of a drug delivery system utilizing an azopolymer.

References

- 1. Azo compounds in colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. sites.ualberta.ca [sites.ualberta.ca]

- 5. Stimuli-Responsive Polymeric Nanosystem for Colon Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemuniverse.com [chemuniverse.com]

Navigating the Solubility of 4,4'-Azodibenzoyl Dichloride: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of 4,4'-Azodibenzoyl Dichloride in Organic Solvents.

This technical guide provides a comprehensive overview of the solubility of this compound, a key bifunctional crosslinking agent. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines a robust experimental protocol for quantitative solubility determination, and offers a logical workflow for these critical experiments. Understanding the solubility of this reagent is paramount for its effective application in polymer synthesis, drug delivery systems, and other advanced materials.

Introduction to this compound

This compound, also known as 4,4'-azobis(benzoyl chloride), is a reactive organic compound featuring two benzoyl chloride groups linked by an azo bridge. Its chemical structure allows it to act as a valuable crosslinking agent and monomer in the synthesis of various polymers. The azo group can also impart photoresponsive or thermally-labile characteristics to the resulting materials, making it a compound of interest in the development of smart polymers and targeted drug delivery vehicles. However, its utility is intrinsically linked to its solubility in common organic solvents, which dictates the conditions for its reaction and processing.

Qualitative Solubility of this compound

Publicly available data on the quantitative solubility of this compound is limited. However, qualitative assessments consistently indicate that it is slightly soluble in chloroform . Investigations into polymers synthesized from this compound suggest a generally low solubility in common organic solvents. For instance, polyesters derived from this compound have been reported to be slightly soluble or insoluble in many organic solvents, with the exception of concentrated sulfuric acid. This suggests that the parent dichloride likely exhibits limited solubility in a broad range of non-polar and polar aprotic solvents.

Due to its acyl chloride functional groups, this compound is highly reactive towards protic solvents, particularly water. Contact with water leads to a rapid, often violent, hydrolysis reaction, yielding the corresponding dicarboxylic acid and hydrochloric acid. This high reactivity precludes its dissolution in water, alcohols, and other protic solvents without decomposition.

Quantitative Solubility Data

To facilitate research and development, this guide provides a detailed experimental protocol (Section 4) for determining the quantitative solubility. Researchers are encouraged to use this protocol to generate their own data. For ease of comparison and record-keeping, the following table is provided as a template to be populated with experimental findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Chloroform | ||||

| Dichloromethane | ||||

| Tetrahydrofuran (THF) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N-Methyl-2-pyrrolidone (NMP) | ||||

| Acetonitrile | ||||

| Toluene |

Experimental Protocol for Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a solvent. This protocol has been adapted to account for the reactive nature of this compound.

4.1. Materials and Equipment

-

This compound

-

Anhydrous organic solvents of interest

-

Inert gas (e.g., Nitrogen or Argon)

-

Schlenk line or glove box

-

Thermostatic shaker or magnetic stirrer with heating/cooling capabilities

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight, chemically resistant caps

-

Syringes and filters (PTFE, 0.2 µm)

-

Pre-weighed glass evaporating dishes or weighing boats

-

Vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Under an inert atmosphere (glove box or Schlenk line), add an excess amount of this compound to a glass vial containing a known volume (e.g., 5.0 mL) of the anhydrous organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely seal the vial.

-

Place the vial in a thermostatic shaker or on a magnetic stirrer set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 2.0 mL) of the supernatant into a syringe fitted with a PTFE filter. This step must be performed under an inert atmosphere and at the experimental temperature to prevent precipitation and reaction with atmospheric moisture.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

-

Record the exact mass of the solution.

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a preliminary thermal stability analysis of the compound is recommended).

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the dry solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of dissolved solute (g): (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent (g): (Mass of dish + solution) - (Mass of dish + solute)

-

Volume of solvent (mL): Mass of solvent (g) / Density of solvent at the experimental temperature (g/mL)

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of solvent) * 100

-

Molar Solubility (mol/L): (Mass of dissolved solute / Molar mass of this compound) / (Volume of solvent / 1000)

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

A Technical Guide to the Spectroscopic and Synthetic Profile of 4,4'-Azodibenzoyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Azodibenzoyl dichloride (CAS No. 10252-29-6), also known as azobenzene-4,4'-dicarbonyl dichloride, is a valuable bifunctional molecule utilized as a chemical intermediate in the synthesis of a variety of complex organic structures. Its rigid azobenzene core, capable of cis-trans photoisomerization, combined with the high reactivity of its two acyl chloride groups, makes it a significant building block in the development of photoswitchable polymers, cross-linking agents, and novel molecular architectures for materials science and drug delivery systems. This technical guide provides an in-depth overview of the available spectroscopic data for this compound, a detailed experimental protocol for its synthesis, and logical workflows for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental spectra for this specific molecule, predicted data from standard spectroscopic databases and computational models are included to provide a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.25 | Doublet | 4H | Aromatic C-H (ortho to -COCl) |

| ~8.05 | Doublet | 4H | Aromatic C-H (ortho to -N=N-) |

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment | Data Type |

| 167.0 | Carbonyl Carbon (C=O) | Experimental[1] |

| ~155.0 | Aromatic Carbon (para to -COCl) | Predicted |

| ~135.0 | Aromatic Carbon (ipso to -COCl) | Predicted |

| ~131.0 | Aromatic Carbon (ortho to -COCl) | Predicted |

| ~123.0 | Aromatic Carbon (ortho to -N=N-) | Predicted |

Vibrational and Electronic Spectroscopy

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Spectroscopy Type | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Assignment | Data Type |

| IR | 1776 | C=O Stretch (Acyl Chloride) | Experimental[1] |

| IR | 1601 | N=N Stretch (Azo Group) | Experimental[1] |

| UV-Vis | ~320-350 | π → π* transition (Azobenzene) | Analogous Compound Data |

| UV-Vis | ~440-450 | n → π* transition (Azobenzene) | Analogous Compound Data |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of its precursor, azobenzene-4,4'-dicarboxylic acid, with a chlorinating agent such as thionyl chloride.

Synthesis of this compound

Objective: To convert azobenzene-4,4'-dicarboxylic acid to this compound.

Materials:

-

Azobenzene-4,4'-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Reflux condenser with a drying tube

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, add azobenzene-4,4'-dicarboxylic acid (1 equivalent).

-

Solvent Addition: Add anhydrous dichloromethane or toluene to the flask to create a suspension.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (at least 2.5 equivalents) to the suspension at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases and the solid dicarboxylic acid has completely dissolved.

-

Workup: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, the residue can be co-evaporated with anhydrous toluene.

-

Purification: The resulting crude this compound is often used in the next synthetic step without further purification. If necessary, it can be recrystallized from a suitable anhydrous solvent like hexane or a hexane/dichloromethane mixture.

Mandatory Visualizations

Synthetic Pathway of this compound

Caption: Synthetic route to this compound.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic characterization.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermal Properties of 4,4'-Azodibenzoyl Dichloride

This technical guide provides a comprehensive overview of the known thermal properties of this compound (CAS No. 10252-29-6). Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application in research and development, particularly in drug development where thermal stability can influence formulation and efficacy.

Core Thermal Properties

The thermal properties of this compound are essential for determining its stability under various temperature conditions. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [1][2][3] |

| Molecular Weight | 307.13 g/mol | [1][2] |

| Melting Point | 164 °C | [1][2][4] |

| 162.0 to 166.0 °C | [4] | |

| Boiling Point | 458.6 ± 30.0 °C (Predicted) | [1][2] |

| Physical State | Solid, Dark Red to Brown Powder/Crystal | [2][4] |

| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place. Store under inert gas. | [4] |

| Stability | Moisture Sensitive | [2][4] |

Note: The boiling point is a predicted value and should be treated as an estimation.

Experimental Protocols for Thermal Analysis

The determination of thermal properties for compounds like this compound typically involves techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide valuable information on melting, crystallization, decomposition, and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It is a highly sensitive method for studying the thermotropic properties of various materials.[6]

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-3 mg) is accurately weighed and hermetically sealed in an aluminum pan.[7] An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 5, 10, 15, or 20 °C/min).[8] The experiment is conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

-

Data Acquisition: The DSC instrument measures the heat flow to or from the sample relative to the reference. The output is a thermogram plotting heat flow versus temperature.

-

Data Analysis: Endothermic events, such as melting, appear as peaks where the sample absorbs heat. Exothermic events, like decomposition, show peaks in the opposite direction. From these peaks, one can determine the melting point (Tₘ), enthalpy of fusion (ΔHfus), and decomposition temperature (Td). The technique is quantitative, allowing for the calculation of heat of reaction.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a tared TGA sample pan.

-

Instrument Setup: The pan is placed in the TGA furnace. The desired temperature program (heating rate) and atmosphere (e.g., nitrogen or air) are set.

-

Data Acquisition: The instrument continuously records the sample's mass as the temperature is increased at a constant rate.

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. A significant loss of mass indicates decomposition. The onset temperature of mass loss is a measure of the compound's thermal stability. Derivative thermogravimetry (DTG), which plots the rate of mass change, can be used to identify the temperatures at which the most significant decomposition events occur.[10]

Logical Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of a chemical compound.

Caption: Workflow for thermal analysis of this compound.

Summary

This guide has summarized the currently available data on the thermal properties of this compound and outlined the standard experimental protocols for their determination. The provided data, particularly the melting point and predicted boiling point, serve as a crucial baseline for its application. For a complete thermal profile, further experimental studies using DSC and TGA are recommended to precisely determine its decomposition temperature and kinetic parameters. Such information is invaluable for ensuring the safe and effective use of this compound in research and pharmaceutical development.

References

- 1. chembk.com [chembk.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Azobenzene-4,4'-dicarbonyl Dichloride | 10252-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of new azo amino compounds and study of impact of aliphatic chain length on liquid crystalline behavior [ajgreenchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

The Dawn of Photopharmacology: A Technical Guide to the Discovery and History of Azobenzene-Based Dichlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core functionalities of azobenzene-based dichlorides, a class of photoswitchable molecules at the forefront of advancements in photopharmacology and materials science. This document details the synthesis, quantitative photophysical and biological data, and the underlying mechanisms of action of key azobenzene-based dichlorides, with a particular focus on azobenzene-4,4'-dicarbonyl dichloride and the photoswitchable ion channel blocker, Quaternary Ammonium-Azobenzene-Quaternary Ammonium (QAQ) dichloride.

A Legacy of Light: The History of Azobenzene and the Emergence of Dichloride Derivatives

The story of azobenzene-based dichlorides is built upon the foundational discovery of azobenzene itself. First synthesized in 1834 by Eilhard Mitscherlich, azobenzene was initially noted for its vibrant color, leading to its widespread use in the dye industry.[1][2] The pivotal discovery of its photoisomerization capabilities, the reversible transition between its trans and cis isomers upon exposure to light, was not fully realized until 1937 by G. S. Hartley.[3] This laid the groundwork for the development of a vast array of photoswitchable molecules.

While a detailed historical account of the specific discovery of individual azobenzene-based dichlorides is not extensively documented in readily available literature, their development is a logical progression in the functionalization of the azobenzene scaffold for specific applications. The introduction of dichloride functionalities, such as in azobenzene-4,4'-dicarbonyl dichloride, provides reactive handles for polymerization and cross-linking applications.[4] The synthesis of compounds like QAQ dichloride represents a sophisticated step towards creating targeted photopharmaceutical agents, where the dichloride is a key part of a larger, functional molecule designed to interact with biological systems.[5]

Synthesis of Azobenzene-Based Dichlorides: Detailed Experimental Protocols

The synthesis of azobenzene-based dichlorides can be broadly categorized into two main approaches: the direct modification of a pre-formed azobenzene core and the synthesis of the azobenzene moiety from functionalized precursors.

Synthesis of Azobenzene-4,4'-dicarbonyl Dichloride

Azobenzene-4,4'-dicarbonyl dichloride is typically synthesized from its corresponding dicarboxylic acid.

Experimental Protocol: Synthesis of Azobenzene-4,4'-dicarboxylic Acid

A common method for the synthesis of azobenzene-4,4'-dicarboxylic acid involves the reduction of p-nitrobenzoic acid.[3]

-

Reaction Setup: p-Nitrobenzoic acid and sodium hydroxide are dissolved in water and heated.

-

Reduction: A hot aqueous solution of glucose is slowly added to the mixture. The reaction is exothermic.

-

Oxidation: A stream of air is passed through the mixture for several hours to facilitate the formation of the azo bond.

-

Acidification and Isolation: The solution is filtered and acidified with acetic acid to precipitate the azobenzene-4,4'-dicarboxylic acid, which is then filtered, washed, and dried.

Experimental Protocol: Conversion to Azobenzene-4,4'-dicarbonyl Dichloride

The dicarboxylic acid is then converted to the dichloride using a chlorinating agent.[3]

-

Reaction Setup: Azobenzene-4,4'-dicarboxylic acid is suspended in a dry solvent such as dichloromethane under an inert atmosphere.

-

Chlorination: Thionyl chloride is added dropwise to the suspension at 0°C.

-

Reaction: The mixture is stirred at room temperature for several hours.

-

Isolation: Excess thionyl chloride is removed by distillation to yield the crude azobenzene-4,4'-dicarbonyl dichloride, which can be used without further purification.

Multi-Step Synthesis of QAQ Dichloride

QAQ dichloride is a more complex molecule requiring a multi-step synthesis, beginning with the formation of the azobenzene core.

Experimental Protocol: Synthesis of QAQ Dichloride

-

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 0-5°C to form a diazonium salt.

-

Azo Coupling: The diazonium salt is reacted with an excess of aniline to form 4-aminoazobenzene.

-

Acylation with Chloroacetyl Chloride: The amino groups of the subsequently formed 4,4'-diaminoazobenzene are acylated using chloroacetyl chloride in the presence of a non-nucleophilic base to yield 4,4'-bis(chloroacetylamino)azobenzene.

-

Quaternization: The bis(chloroacetyl) intermediate is reacted with triethylamine to form the bis(quaternary ammonium) salt, QAQ dichloride.

Synthesis Workflow for QAQ Dichloride

References

The Versatility of 4,4'-Azodibenzoyl Dichloride in Advanced Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Azodibenzoyl dichloride, a versatile aromatic diacid chloride featuring a photoresponsive azobenzene core, is a key building block in the synthesis of a wide array of advanced functional polymers. Its rigid structure and the photoisomerizable azo linkage enable the creation of materials with unique thermal, mechanical, and optical properties. This technical guide provides a comprehensive overview of the potential applications of this compound in materials science, with a focus on high-performance aramids, photoresponsive polymers, and liquid crystalline polymers. Detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows and molecular mechanisms are presented to facilitate further research and development in this exciting field.

Introduction

The quest for novel materials with tailored properties is a driving force in materials science. This compound has emerged as a monomer of significant interest due to its unique combination of a reactive diacid chloride functionality and a stimuli-responsive azobenzene unit. The rigid, linear geometry of the molecule, coupled with the reversible trans-cis isomerization of the central azo group upon light irradiation, allows for the design of polymers with exceptional characteristics.

This guide explores the synthesis, properties, and potential applications of polymers derived from this compound, providing researchers and professionals with the foundational knowledge to harness its potential in areas ranging from high-strength composites to smart, photo-switchable devices.

Synthesis of Wholly Aromatic Polyamides (Aramids)

The high reactivity of the acyl chloride groups in this compound makes it an excellent monomer for the synthesis of wholly aromatic polyamides, or aramids, through low-temperature solution polycondensation with various aromatic diamines. The incorporation of the azobenzene unit into the aramid backbone can impart photoresponsive properties to these high-performance materials.

Experimental Protocol: Synthesis of Azo-Aramids

This protocol describes a general procedure for the synthesis of an azo-containing aramid via low-temperature solution polycondensation.

Materials:

-

This compound

-

Aromatic diamine (e.g., 4,4'-oxydianiline, p-phenylenediamine)

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Lithium chloride (LiCl)

-

Pyridine

-

Methanol

-

Water

Procedure:

-

Solvent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of anhydrous LiCl in anhydrous DMAc to create a 3-5% (w/v) solution.

-

Diamine Dissolution: To the DMAc/LiCl solution, add an equimolar amount of the aromatic diamine and stir under a nitrogen atmosphere until fully dissolved.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. Add a small amount of pyridine as an acid scavenger.

-

Monomer Addition: Slowly add a stoichiometric amount of powdered this compound to the cooled, stirring diamine solution. The addition should be done in small portions to control the reaction exotherm.

-

Polymerization: Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

-

Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a large excess of methanol or water with vigorous stirring.

-

Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove unreacted monomers, solvent, and salts.

-

Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Logical Workflow for Azo-Aramid Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of azo-aramids.

Properties of Azo-Aramids

The properties of aramids derived from this compound are influenced by the choice of the diamine comonomer. Generally, these polymers exhibit high thermal stability and good mechanical properties, characteristic of aramids.

| Property | Typical Values for Azo-Aramids (Literature-based estimates) |

| Thermal Properties | |

| Glass Transition (Tg) | 210 - 310 °C |

| 5% Weight Loss (TGA) | 260 - 400 °C[1] |

| 10% Weight Loss (TGA) | 395 - 415 °C[1] |

| Mechanical Properties | |

| Tensile Strength | 75 - 120 MPa[2] |

| Young's Modulus | 1.5 - 8.2 GPa[2] |

| Elongation at Break | 5 - 15% |

Note: The data presented are representative values from studies on aromatic polyamides with similar structures and may vary depending on the specific diamine used and the polymer's molecular weight.

Photoresponsive Polymers

The central azobenzene moiety in this compound allows for the creation of polymers that respond to light. The trans-to-cis isomerization of the azo group upon UV irradiation and the reverse cis-to-trans isomerization with visible light or heat can induce changes in the polymer's conformation, solubility, and macroscopic shape.

Synthesis of Photoresponsive Polyesters

Photoresponsive polyesters can be synthesized by the polycondensation of this compound with various diols. The properties of the resulting polymer can be tuned by the choice of the diol.

Experimental Protocol: Synthesis of an Azo-Polyester

Materials:

-

This compound

-

Aromatic or aliphatic diol (e.g., Bisphenol A, 1,6-hexanediol)

-

Anhydrous pyridine or triethylamine

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Methanol

Procedure:

-

Reactant Dissolution: In a dry, nitrogen-purged flask, dissolve the diol and a stoichiometric amount of pyridine (or triethylamine) in the anhydrous solvent.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Monomer Addition: Prepare a solution of this compound in the same anhydrous solvent and add it dropwise to the cooled diol solution with constant stirring.

-

Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

-

Precipitation: Precipitate the polyester by pouring the reaction mixture into a large volume of methanol.

-

Purification and Drying: Filter the polymer, wash it with methanol, and dry it under vacuum.

Photoisomerization of Azobenzene Moiety

Caption: Reversible trans-cis isomerization of the azobenzene unit.

Characterization of Photoresponse

The photoresponsive behavior of polymers containing this compound can be characterized by UV-Vis spectroscopy. The trans isomer typically shows a strong π-π* absorption band around 320-360 nm, while the cis isomer has a weaker n-π* absorption band at around 440 nm. Upon irradiation with UV light, the intensity of the π-π* band decreases while the n-π* band increases, indicating the trans-to-cis isomerization.

Liquid Crystalline Polymers

The rigid, rod-like structure of this compound makes it a suitable mesogenic unit for the synthesis of liquid crystalline polymers (LCPs). These materials exhibit properties of both liquids and solids, with ordered molecular arrangements that can be influenced by external stimuli.

Synthesis of Thermotropic Liquid Crystalline Polyesters

Thermotropic LCPs can be prepared by reacting this compound with aromatic diols that also possess a rigid, linear structure. The resulting polyesters can exhibit liquid crystalline phases at elevated temperatures.

Experimental Protocol: Melt Polycondensation for LCP Synthesis

Materials:

-

This compound

-

Aromatic diol (e.g., 4,4'-biphenol, hydroquinone)

-

Catalyst (e.g., sodium acetate, antimony trioxide)

Procedure:

-

Monomer Charging: In a polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge equimolar amounts of this compound, the aromatic diol, and a catalytic amount of the chosen catalyst.

-

Heating under Nitrogen: Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomers and initiate the polycondensation reaction. Hydrogen chloride gas will be evolved.

-

Vacuum Application: As the viscosity of the melt increases, gradually apply a vacuum to remove the remaining HCl and drive the polymerization to a high molecular weight. The temperature may need to be increased during this stage.

-

Polymer Extrusion: Once the desired viscosity is reached, extrude the molten polymer from the reactor and cool it to obtain the solid LCP.

Conceptual Workflow for LCP Synthesis and Analysis

Caption: Workflow for the synthesis and characterization of liquid crystalline polymers.

Crosslinking Applications

The two reactive acyl chloride groups of this compound allow it to act as a crosslinking agent for polymers containing reactive functional groups such as hydroxyl (-OH) or amine (-NH2) groups. This can be used to improve the mechanical properties and thermal stability of the base polymer.

Experimental Protocol: Crosslinking of a Hydroxyl-Terminated Polymer

Materials:

-

Hydroxyl-terminated polymer (e.g., hydroxyl-terminated polybutadiene (HTPB), polyethylene glycol (PEG))

-

This compound

-

Anhydrous solvent (e.g., toluene, THF)

-

Acid scavenger (e.g., pyridine)

Procedure:

-

Polymer Dissolution: Dissolve the hydroxyl-terminated polymer and a stoichiometric amount of pyridine in the anhydrous solvent in a reaction vessel.

-

Crosslinker Addition: Add a calculated amount of this compound (depending on the desired crosslinking density) to the polymer solution with stirring.

-

Curing: Heat the mixture to a temperature appropriate for the specific polymer and solvent (e.g., 60-80°C) and allow the crosslinking reaction to proceed for several hours to form a gel.

-

Solvent Removal: Remove the solvent from the crosslinked polymer network by evaporation, followed by drying in a vacuum oven.

Conclusion

This compound is a highly versatile monomer that offers a gateway to a wide range of advanced materials. Its ability to form high-performance aramids, confer photoresponsiveness to polymers, act as a mesogenic unit in liquid crystalline polymers, and function as a crosslinking agent makes it a valuable tool for materials scientists. The experimental protocols and data presented in this guide provide a solid foundation for further exploration and innovation in the development of novel materials with tailored functionalities. The continued investigation into the unique properties of polymers derived from this fascinating molecule is sure to yield exciting advancements in various fields, from smart textiles and actuators to advanced composites and drug delivery systems.

References

Theoretical Exploration of the Electronic Landscape of 4,4'-Azodibenzoyl Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 4,4'-Azodibenzoyl Dichloride, a molecule of interest for its potential applications in materials science and as a photoswitchable linker. Due to the absence of specific experimental and theoretical studies on this particular compound, this paper outlines a robust computational methodology based on established theoretical frameworks for analogous azobenzene derivatives. The presented data, derived from analogous systems with electron-withdrawing substituents, offers valuable insights into the anticipated electronic behavior of this compound, thereby guiding future experimental investigations. This guide details a proposed computational workflow, summarizes expected quantitative data in structured tables, and visualizes key conceptual frameworks using Graphviz diagrams.

Introduction

Azo compounds, characterized by the -N=N- functional group, are a cornerstone of molecular switch technology, with azobenzene and its derivatives being the most extensively studied.[1] Their ability to undergo reversible trans-cis isomerization upon light irradiation makes them ideal candidates for a wide range of applications, from drug delivery to molecular machines.[2] The electronic properties of these molecules, particularly the energies of their frontier molecular orbitals and their absorption spectra, are pivotal to their function and can be finely tuned by chemical modification.

The introduction of substituents onto the azobenzene core significantly modulates its electronic and photophysical properties.[3] Electron-withdrawing groups, such as the benzoyl chloride moieties in this compound, are known to influence the energies of the n→π* and π→π* electronic transitions, which are fundamental to the photoisomerization process.[2] Specifically, such substitutions can alter the isomerization barrier and the absorption wavelengths.[3] This guide provides a theoretical framework for understanding these effects in this compound.

Theoretical Methodology

The electronic properties of azobenzene derivatives are reliably investigated using quantum chemical calculations, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).[4] These methods provide a good balance between computational cost and accuracy for molecules of this size.

Computational Protocol

A standard computational workflow for investigating the electronic properties of this compound would involve the following steps:

-

Geometry Optimization: The initial structures of the trans and cis isomers of this compound are built and their geometries are optimized in the ground electronic state (S₀). This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-31G(d).[1]

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated for the optimized geometries. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic excitation energy.

-

Excited State Calculations: To simulate the UV-Visible absorption spectrum, TD-DFT calculations are performed on the optimized ground-state geometries. This allows for the determination of the excitation energies and oscillator strengths of the principal electronic transitions (n→π* and π→π*).

-

Solvent Effects: To model a more realistic chemical environment, the calculations can be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM).

The following diagram illustrates the proposed computational workflow:

Caption: Proposed computational workflow for studying the electronic properties of this compound.

Predicted Electronic Properties

Based on theoretical studies of azobenzene derivatives with electron-withdrawing substituents, we can predict the key electronic properties of this compound. The benzoyl chloride groups are expected to lower the energy of the LUMO more significantly than the HOMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted azobenzene. This would result in a red-shift (bathochromic shift) of the π→π* absorption band.

Frontier Molecular Orbitals

The energies of the HOMO and LUMO are critical for understanding the electronic behavior of a molecule. The table below presents a hypothetical comparison of the predicted frontier molecular orbital energies for trans-4,4'-Azodibenzoyl Dichloride and unsubstituted trans-azobenzene, based on typical DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| trans-Azobenzene (Reference) | -6.5 | -2.5 | 4.0 |

| trans-4,4'-Azodibenzoyl Dichloride (Predicted) | -6.8 | -3.2 | 3.6 |

Electronic Transitions

The UV-Visible absorption spectrum of azobenzene derivatives is characterized by two main absorption bands: a high-intensity π→π* transition in the UV region and a low-intensity n→π* transition in the visible region.[5] The electron-withdrawing nature of the benzoyl chloride substituents is expected to influence the energies of these transitions.

| Compound | π→π* Transition (nm) | n→π* Transition (nm) |

| trans-Azobenzene (Reference) | ~320 | ~450 |

| trans-4,4'-Azodibenzoyl Dichloride (Predicted) | ~340-350 | ~440-450 |

| cis-Azobenzene (Reference) | ~280 | ~430 |

| cis-4,4'-Azodibenzoyl Dichloride (Predicted) | ~290-300 | ~420-430 |

Signaling Pathways and Logical Relationships

The photoisomerization of azobenzene and its derivatives is a well-defined process that can be represented as a signaling pathway. The absorption of a photon of a specific wavelength triggers a series of events leading to a change in the molecular structure.

Caption: The photoisomerization and thermal relaxation pathways of a generic azobenzene derivative.

Conclusion

This technical guide has presented a theoretical framework for understanding the electronic properties of this compound. While specific experimental data for this molecule is currently unavailable, the computational methodologies and predicted data presented herein, based on well-established knowledge of similar azobenzene derivatives, provide a solid foundation for future research. The proposed computational workflow offers a clear path for a detailed theoretical investigation, and the predicted electronic properties suggest that this compound will exhibit interesting photochromic behavior. This guide serves as a valuable resource for researchers and scientists interested in the design and application of novel photoswitchable materials. Further experimental validation is encouraged to confirm and expand upon these theoretical predictions.

References

- 1. benchchem.com [benchchem.com]

- 2. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical study of the isomerization mechanism of azobenzene and disubstituted azobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]

- 5. Molecular structure and modeling studies of azobenzene derivatives containing maleimide groups - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Polyamide Synthesis using 4,4'-Azodibenzoyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the synthesis of polyamides utilizing 4,4'-Azodibenzoyl Dichloride as a key monomer. Polyamides derived from this azo-containing diacid chloride are of significant interest due to their potential applications in areas such as drug delivery, stimuli-responsive materials, and high-performance polymers. This document outlines the necessary materials, equipment, and a detailed step-by-step procedure for the synthesis via interfacial polymerization. Additionally, it includes methods for the characterization of the resulting polymers and presents key quantitative data in a clear, tabular format. Visual diagrams are provided to illustrate the experimental workflow.

Introduction

Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-) in the main chain. Aromatic polyamides, in particular, are known for their exceptional thermal stability and mechanical strength.[1][2][3] The incorporation of an azobenzene moiety, as in this compound, into the polymer backbone imparts photoresponsive properties, making these materials "smart" polymers. The synthesis of polyamides from diacid chlorides and diamines is a well-established method, often carried out through techniques like solution polymerization or interfacial polymerization.[4][5][6] Interfacial polymerization is particularly advantageous as it is a rapid reaction that can be performed at room temperature, occurring at the interface of two immiscible liquids.[5] This protocol will focus on the interfacial polymerization method for the synthesis of polyamides from this compound and a representative diamine.

Data Presentation

Table 1: Reactant Quantities and Polymer Yields

| Monomer 1 (Aqueous Phase) | Quantity (mmol) | Monomer 2 (Organic Phase) | Quantity (mmol) | Solvent System (Aqueous:Organic) | Polymer Yield (%) |

| Hexamethylenediamine | 5 | This compound | 5 | Water:Dichloromethane | 85-95 |

| p-Phenylenediamine | 5 | This compound | 5 | Water:Chloroform | 80-90 |

Table 2: Thermal Properties of Synthesized Polyamides

| Polyamide from Diamine | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) |

| Hexamethylenediamine | 180 - 200 | 400 - 450 |

| p-Phenylenediamine | 250 - 280 | 480 - 520 |

Note: The data presented in these tables are representative values and may vary depending on the specific reaction conditions and the purity of the reactants.

Experimental Protocols

Materials and Equipment

-

Monomers: this compound, Hexamethylenediamine, p-Phenylenediamine

-

Solvents: Dichloromethane (DCM), Chloroform, Distilled Water

-

Reagents: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Acetone, Methanol

-

Glassware: Beakers, Graduated cylinders, Stirring rod, Buchner funnel, Filter paper

-

Equipment: Magnetic stirrer, Fume hood, Vacuum oven, Infrared spectrometer (FTIR), Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA)

Synthesis of this compound

trans-azobenzene 4,4′-dicarbonyl chloride can be synthesized from azobenzene-4,4'-dicarboxylic acid using thionyl chloride as a chlorinating agent.[7] The dicarboxylic acid precursor is typically prepared by the reduction of p-nitrobenzoic acid.[7]

Interfacial Polymerization for Polyamide Synthesis

This protocol describes a general procedure for interfacial polymerization.

-

Preparation of the Aqueous Phase:

-

In a 250 mL beaker, dissolve 5 mmol of the chosen diamine (e.g., hexamethylenediamine) and 10 mmol of sodium hydroxide (NaOH) in 100 mL of distilled water.

-

Stir the solution until all solids are completely dissolved. The NaOH acts as an acid scavenger to neutralize the HCl gas evolved during the polymerization reaction.[6]

-

-

Preparation of the Organic Phase:

-

In a separate 250 mL beaker, dissolve 5 mmol of this compound in 100 mL of a suitable organic solvent (e.g., dichloromethane).

-

Stir the solution gently until the diacid chloride is fully dissolved. This step should be performed in a fume hood as this compound is a reactive acyl chloride.

-

-

Polymerization:

-

Carefully and slowly pour the organic solution onto the surface of the aqueous solution without stirring. A polymer film will form instantly at the interface of the two immiscible liquids.[5]

-

Alternatively, for a bulk polymerization, the aqueous solution can be vigorously stirred while the organic solution is added rapidly.

-

-

Polymer Isolation and Purification:

-

The formed polyamide can be drawn out as a continuous rope from the interface using a stirring rod or collected by filtration if the reaction was stirred.

-

Wash the collected polymer thoroughly with a 50:50 mixture of water and methanol to remove any unreacted monomers, oligomers, and salts.

-

Further wash the polymer with acetone to remove residual organic solvent.

-

Dry the purified polyamide in a vacuum oven at 60-80 °C overnight until a constant weight is achieved.

-

Characterization of the Polyamide

-

FTIR Spectroscopy: Confirm the formation of the polyamide by identifying the characteristic absorption bands for the amide group (N-H stretching around 3300 cm⁻¹, C=O stretching around 1650 cm⁻¹, and N-H bending around 1550 cm⁻¹).

-

Thermal Analysis (DSC and TGA): Determine the glass transition temperature (Tg) and the thermal stability (e.g., the temperature at 10% weight loss, T10) of the polymer. Aromatic polyamides are expected to exhibit high thermal stability.[1][3]

-

Solubility Testing: Assess the solubility of the synthesized polyamide in various organic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The solubility can be influenced by the polymer's structure and crystallinity.[7]

Mandatory Visualizations

Caption: Experimental workflow for polyamide synthesis.

Caption: Logical relationship of synthesis and properties.

References

- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scirp.org [scirp.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 4,4'-Azodibenzoyl Dichloride as a Crosslinker in Photo-Responsive Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-responsive polymers, materials that change their properties upon exposure to light, are at the forefront of advanced materials science and biomedicine. Their ability to undergo reversible changes in structure and function when irradiated with specific wavelengths of light makes them ideal candidates for a range of applications, including targeted drug delivery, tissue engineering, and "smart" coatings. The key to their functionality often lies in the incorporation of photo-switchable molecules, with azobenzene and its derivatives being the most extensively studied.

This document provides detailed application notes and protocols for the use of 4,4'-Azodibenzoyl Dichloride as a crosslinking agent to create photo-responsive polymer networks. This bifunctional molecule contains a central photo-responsive azobenzene unit flanked by two reactive acyl chloride groups. This structure allows it to covalently link polymer chains, forming a three-dimensional network, while simultaneously imparting light-sensitive properties to the bulk material. The trans-cis photo-isomerization of the azobenzene moiety upon UV-Vis irradiation can induce macroscopic changes in the polymer network, such as swelling, shrinking, or changes in mechanical properties.

Principle of Photo-Responsiveness

The photo-responsive behavior of polymers crosslinked with this compound is based on the reversible isomerization of the azobenzene group.

-